Disuccinimidyl sulfoxide

Description

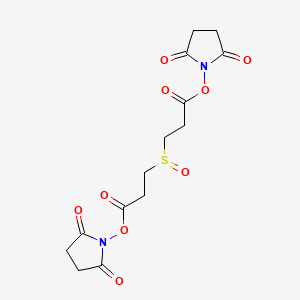

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Sulfide Intermediate (S-1)

Reagents and Conditions

-

Reactants : 3,3′-Thiodipropionic acid (14.0 mmol), NHS (28.6 mmol), N,N′-dicyclohexylcarbodiimide (DCC, 28.1 mmol).

-

Solvent : Anhydrous dioxane.

-

Atmosphere : Argon to prevent moisture ingress.

-

Temperature : Room temperature (25°C).

Procedure

-

3,3′-Thiodipropionic acid and NHS are dissolved in dioxane.

-

DCC in dioxane is added dropwise under argon.

-

The mixture is stirred for 12 hours, after which insoluble dicyclohexylurea is filtered.

-

The filtrate is concentrated under reduced pressure, and the crude product is washed with cold diethyl ether and hexanes to yield S-1 as a white solid.

Yield and Purity

Oxidation to Disuccinimidyl Sulfoxide (DSSO)

Reagents and Conditions

-

Reactant : Sulfide intermediate S-1 (1.61 mmol).

-

Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA, 1.61 mmol).

-

Solvent : Chloroform.

-

Temperature : 0°C (initially), followed by −10°C for crystallization.

Procedure

-

S-1 is dissolved in chloroform and cooled to 0°C.

-

mCPBA in chloroform is added slowly, and the reaction is stirred for 1 hour.

-

The product is filtered, washed with cold chloroform and methanol, and dried under vacuum to obtain DSSO as a crystalline solid.

Yield and Purity

-

Yield : 64% (0.400 g from 0.600 g S-1).

-

Purity : Confirmed by NMR, NMR, and high-resolution mass spectrometry (HRMS).

Reaction Monitoring and Characterization

Spectroscopic Data

Key analytical data for DSSO are summarized below:

Solubility and Stability

-

Solubility : DSSO is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers.

-

Stability : The NHS esters hydrolyze in water, necessitating storage at −20°C under desiccation.

Scalability and Industrial Considerations

The described method scales linearly, enabling gram-scale production without compromising yield or purity. Critical factors for reproducibility include:

-

Stoichiometric Precision : Equimolar ratios of S-1 and mCPBA prevent over-oxidation to sulfone derivatives.

-

Temperature Control : Maintaining 0°C during oxidation minimizes side reactions.

-

Purification : Cold washing with chloroform and methanol removes residual mCPBA and byproducts.

Comparative Analysis of Synthetic Approaches

While the two-step method dominates literature, alternative routes have been explored:

Direct Alkylation vs. Stepwise Coupling

Early attempts to synthesize NHS esters via direct alkylation of 3,3′-thiodipropionic acid with NHS in basic conditions resulted in lower yields (≤50%) due to ester hydrolysis. The DCC-mediated coupling adopted in contemporary protocols circumvents this issue by activating the carboxylic acid groups in situ.

Oxidation Alternatives

-

Hydrogen Peroxide : Less selective, often leading to sulfone formation.

-

mCPBA : Offers superior regioselectivity for sulfoxide formation, with byproducts easily removed via filtration.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Des Réactions Chimiques

Types de réactions : Le disuccinimidyl sulfoxide subit principalement des réactions de substitution avec les groupes amines primaires pour former des liaisons amides stables. Cette réaction est facilitée par la présence des groupes esters de N-hydroxysuccinimide à chaque extrémité du lien sulfoxyde .

Réactifs et conditions courantes : La réaction avec les amines primaires se produit généralement dans des tampons avec un pH compris entre 7 et 9. Les réactifs couramment utilisés dans ces réactions comprennent le tampon phosphate salin, l'HEPES et les tampons carbonates. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une réticulation efficace .

Principaux produits : Les principaux produits formés à partir de la réaction du this compound avec les amines primaires sont les peptides ou les protéines réticulés. Ces produits réticulés sont stables et peuvent être analysés par spectrométrie de masse pour identifier les interactions protéine-protéine .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses principales applications :

Études d'interaction protéine-protéine : Le this compound est utilisé pour étudier les interactions protéine-protéine en réticulant les protéines et en analysant les complexes résultants par spectrométrie de masse.

Biologie structurale : Le composé est utilisé en biologie structurale pour déterminer les structures tridimensionnelles des protéines et des complexes protéiques.

Découverte de médicaments : Dans la découverte de médicaments, le this compound est utilisé pour identifier des cibles médicamenteuses potentielles en étudiant les interactions entre les protéines et les petites molécules.

5. Mécanisme d'action

Le this compound exerce ses effets par la formation de liaisons amides stables avec les groupes amines primaires sur les protéines. Les groupes esters de N-hydroxysuccinimide à chaque extrémité du lien sulfoxyde réagissent avec les groupes amine, ce qui entraîne la réticulation des protéines. Cette réticulation stabilise les complexes protéiques et permet leur analyse par spectrométrie de masse .

Les cibles moléculaires du this compound sont principalement les résidus lysine sur les protéines, qui contiennent les groupes amines primaires réactifs. La réaction de réticulation est facilitée par la présence du lien sulfoxyde, qui offre la flexibilité et la stabilité nécessaires à une réticulation efficace .

Applications De Recherche Scientifique

Disuccinimidyl sulfoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Protein-Protein Interaction Studies: this compound is used to study protein-protein interactions by cross-linking proteins and analyzing the resulting complexes using mass spectrometry.

Structural Biology: The compound is used in structural biology to determine the three-dimensional structures of proteins and protein complexes.

Drug Discovery: In drug discovery, this compound is used to identify potential drug targets by studying the interactions between proteins and small molecules.

Mécanisme D'action

Disuccinimidyl sulfoxide exerts its effects through the formation of stable amide bonds with primary amine groups on proteins. The N-hydroxysuccinimide ester groups at each end of the sulfoxide linker react with the amine groups, resulting in the cross-linking of proteins. This cross-linking stabilizes protein complexes and allows for their analysis using mass spectrometry .

The molecular targets of this compound are primarily the lysine residues on proteins, which contain the reactive primary amine groups. The cross-linking reaction is facilitated by the presence of the sulfoxide linker, which provides the necessary flexibility and stability for effective cross-linking .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cross-Linking Compounds

Chemical Structure and Spacer Arm Properties

Key Observations :

- MS-Cleavability: DSSO and DSBU contain labile bonds (sulfoxide and urea, respectively) that fragment during CID, enabling simplified peptide sequencing. Non-cleavable reagents like DSS and BS3 require more complex data analysis .

- Spacer Length : DSSO’s shorter 7-atom spacer restricts it to studying shorter-distance interactions (~7.7 Å), whereas DSBU and DSS (11 atoms) capture longer distances (~12.3 Å) .

- Reactivity: DSSO reacts primarily with lysine but shows minor reactivity with serine, threonine, and tyrosine, a feature shared with DSS but absent in DSBU .

Performance in Cross-Linking Mass Spectrometry

Table 1: Identification Metrics for DSSO vs. DSBU and DSS (Adapted from )

| Metric | DSSO (ECL 3.0) | DSBU (ECL 3.0) | DSS (ECL 3.0) |

|---|---|---|---|

| CSMs Identified | 2,150 | 1,980 | 950 |

| Unique Cross-Links | 620 | 600 | 300 |

| Precision (%) | 89 | 88 | 85 |

Findings :

Activité Biologique

Disuccinimidyl sulfoxide (DSSO) is a bifunctional cross-linker widely utilized in biochemistry and molecular biology for studying protein-protein interactions (PPIs) and structural biology. This article explores the biological activity of DSSO, emphasizing its mechanisms, applications, and research findings.

Overview of DSSO

DSSO is characterized by its MS-cleavable properties, which allow for the selective cross-linking of proteins through their primary amines, particularly lysine residues. The compound contains an N-hydroxysuccinimide (NHS) ester at each end of a 7-carbon spacer arm, making it effective for forming stable amide bonds with amine-containing molecules .

Key Features

- Reactive Groups : NHS ester (both ends)

- Reactivity : Rapid reaction with primary amines

- Membrane Permeability : Allows for intracellular cross-linking

- Purity : High-purity crystalline reagent (>90% by quantitative NMR)

- Solubility : Dissolves in organic solvents like DMF or DMSO

DSSO operates by forming covalent bonds with primary amines on proteins, leading to cross-linking that stabilizes protein complexes. This process is crucial for mass spectrometry (MS) applications, as it enables the identification and characterization of protein interactions in complex biological systems .

Applications in Research

DSSO has been extensively employed in various research contexts:

- Cross-Linking Mass Spectrometry (XL-MS) :

- In Situ Protein Complex Labeling :

- Structural Determination :

Case Study 1: In Situ Interaction Studies

A study optimized the use of DSSO in live human cells to label protein complexes, demonstrating its effectiveness in capturing transient interactions without disrupting cellular integrity. The protocol involved cross-linking proteins followed by quenching and subsequent proteolytic digestion for MS analysis .

Case Study 2: Protein Complex Characterization

Research utilizing DSSO has successfully characterized complex protein interactions within cellular environments. The study highlighted how MS-cleavable cross-linkers like DSSO can improve specificity in identifying domain partners among interacting proteins, enhancing our understanding of biological pathways .

Comparative Analysis

The following table summarizes key differences between DSSO and other common cross-linkers:

| Feature | This compound (DSSO) | BS3 (Sulfo-DSS) | DSG |

|---|---|---|---|

| Solubility | Water-insoluble (requires DMF/DMSO) | Water-soluble | Water-soluble |

| Membrane Permeability | Yes | No | Yes |

| Cleavability | MS-cleavable | Non-cleavable | Non-cleavable |

| Target Amino Acids | Primarily Lysine | Primarily Lysine | Primarily Lysine |

Q & A

Basic: What is the mechanism by which DSSO enables the identification of protein-protein interactions (PPIs) in cross-linking mass spectrometry (XL-MS)?

DSSO is a homobifunctional, amine-reactive cross-linker with two symmetrical collision-induced dissociation (CID)-cleavable sulfoxide bonds. It reacts with primary amines (e.g., lysine residues) on adjacent polypeptides, forming covalent bonds that stabilize PPIs. During MS analysis, CID cleaves the sulfoxide bonds, generating characteristic fragmentation patterns (e.g., doublet peaks in MS/MS spectra) that distinguish cross-linked peptides from linear peptides. This cleavage allows MS³ sequencing of individual peptides, enabling unambiguous identification of interacting regions .

Basic: What is a standardized protocol for DSSO-based XL-MS in studying protein complexes?

A typical workflow involves:

- Cross-linking : Treat purified protein complexes or cell lysates with DSSO (10–50 mM in DMSO) at physiological pH (7.4–8.0) for 30–60 minutes at room temperature. Quench with Tris-HCl (pH 8.0) .

- Digestion : Use trypsin or Lys-C to generate peptides, including cross-linked species.

- Enrichment : Employ strong cation-exchange (SCX) chromatography or size-exclusion filters to isolate cross-linked peptides .

- MS Analysis : Perform LC-MS/MS with CID or higher-energy collisional dissociation (HCD). Use software like xQuest/xProphet or MetaMorpheusXL to identify cross-linked peptides .

Basic: How are DSSO-cross-linked peptides distinguished from non-cross-linked peptides in MS data?

DSSO-cross-linked peptides produce diagnostic fragmentation patterns:

- MS² : CID generates sulfoxide cleavage products, resulting in doublet peaks separated by 54.0106 Da (SO group loss).

- MS³ : Sequencing of individual peptides confirms cross-link sites. Tools like ECL 3.0 or MetaMorpheusXL leverage these patterns to automate identification .

Advanced: How can DSSO-based XL-MS be optimized for membrane-protein complexes or organelles?

- Sample Preparation : Enrich organelles (e.g., lysosomes, mitochondria) via density gradient centrifugation or immunoprecipitation before cross-linking .

- Cross-linker Permeability : Use membrane-permeable variants (e.g., tBu-PhoX) or optimize DSSO concentration (10–20 mM) to balance penetration and over-cross-linking .

- Validation : Combine with co-IP, blue native PAGE, or computational modeling (e.g., molecular docking) to validate interactions .

Advanced: What computational challenges arise in DSSO-cross-linked peptide identification, and how are they addressed?

- Database Search Complexity : Cross-linked peptides expand search space exponentially. Solutions include restricted database searches (e.g., using known interactors) and algorithms like ECL 3.0, which prioritize CID-specific fragmentation patterns .

- False Positives : Use decoy databases and statistical validation (e.g., xProphet’s FDR <1%) .

- Software Comparison : ECL 3.0 identifies 2× more cross-links than Kojak or MeroX in cleavable datasets, with comparable precision .

Advanced: How should researchers resolve contradictions between DSSO-cross-linking data and other structural methods (e.g., cryo-EM)?

- Distance Constraints : DSSO’s spacer arm (10.1 Å) limits detectable Cα-Cα distances to ≤27 Å. Discrepancies may arise if interactions occur outside this range. Validate using cryo-EM or hydrogen-deuterium exchange (HDX-MS) .

- Dynamic Interactions : Transient PPIs may be captured by DSSO but not by static structural methods. Perform time-resolved cross-linking or mutagenesis (e.g., lysine-to-arginine substitutions) to confirm relevance .

Advanced: What parameters influence DSSO’s cross-linking efficiency, and how can they be tuned for specific applications?

- Spacer Arm Length : DSSO derivatives with longer arms (e.g., DSBU) increase interaction coverage but reduce CID cleavage efficiency. Asymmetric designs (e.g., DSSO variants) improve fragmentation predictability .

- Solubility : DSSO is DMSO-soluble but precipitates in aqueous buffers. Pre-dissolve in DMSO (≤20 mg/mL) and dilute into reaction buffers to ≤0.15 mg/mL .

- pH and Temperature : Optimize reaction pH (7.4–8.0) and temperature (22–37°C) to balance reactivity and protein stability .

Advanced: How can DSSO-based XL-MS be integrated with other structural proteomics techniques?

- Hybrid Approaches : Combine with cryo-EM to map flexible regions or validate low-resolution densities .

- Dynamic Profiling : Use HDX-MS to identify conformational changes stabilized by DSSO cross-links .

- Systems Biology : Integrate XL-MS data with interactome databases (e.g., STRING) to model protein complex architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.